N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Description
N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclohexyl ring, a pyridine ring, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c17-15(22)16(6-2-1-3-7-16)19-14(21)12-10-13(23-20-12)11-4-8-18-9-5-11/h4-5,8-10H,1-3,6-7H2,(H2,17,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUDTDCKLFKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)C2=NOC(=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the oxazole ring through cyclization reactions involving appropriate precursors. The pyridine ring is then introduced via nucleophilic substitution reactions. The final step involves the carbamoylation of the cyclohexyl ring, which can be achieved using carbamoyl chloride derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and oxazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl-dl-proline: Known for its biochemical significance and pharmaceutical applications.
Cycloalkanecarboxamide derivatives: Explored for their anticonvulsant properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.
Uniqueness
N-(1-carbamoylcyclohexyl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a cyclohexyl ring, a pyridine ring, and an oxazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
